![molecular formula C19H15NO3S2 B2679195 7-methoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzofuran-2-carboxamide CAS No. 2034305-71-8](/img/structure/B2679195.png)
7-methoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzofuran-2-carboxamide
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Overview
Description
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom . It’s an important class of heterocyclic compound with diverse applications in medicinal chemistry and material science . Benzofurans are oxygen-containing heterocyclic compounds that have shown significant anticancer activities .
Synthesis Analysis
Thiophene derivatives can be synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene .Molecular Structure Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It’s soluble in most organic solvents like alcohol and ether but insoluble in water .Chemical Reactions Analysis
Thiophene is likely to be metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides . These are further deaminated by CYP2C in the liver, transforming them into inactive 1-(Thiophen-2-yl)-2-propan-2-one, which is a phenylacetone derivative .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For thiophene, it has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It’s soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Anti-Tumor Activity
Benzofuran derivatives have been extensively studied for their anti-tumor potential. This compound, in particular, exhibits promising cytotoxic effects against various cancer cell lines. Researchers have observed significant growth inhibition in leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer cells when exposed to this compound . Further investigations into its mechanism of action and potential clinical applications are ongoing.
Anti-Viral Activity
The discovery of a novel macrocyclic benzofuran compound with anti-hepatitis C virus (HCV) activity is noteworthy. Researchers believe it could serve as an effective therapeutic drug for HCV . Further studies are needed to understand its precise antiviral mechanisms and evaluate its clinical relevance.
Synthetic Applications
Novel methods for constructing benzofuran rings have emerged. For instance, a unique free radical cyclization cascade allows the synthesis of challenging polycyclic benzofuran compounds. Additionally, proton quantum tunneling has enabled the construction of benzofuran rings with high yield and minimal side reactions . These synthetic approaches expand the compound’s applicability.
Drug Lead Compound
Given its diverse biological activities, this compound holds promise as a natural drug lead. Researchers can explore its potential in drug discovery, considering its unique structure and multifaceted effects. By understanding the relationship between its bioactivity and structure, we can unlock its therapeutic potential.
Mechanism of Action
While the specific mechanism of action for “7-methoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzofuran-2-carboxamide” is not known, thiophene derivatives are known to have a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Safety and Hazards
Future Directions
The development of promising compounds with target therapy potentials and little side effects is the main goal of medical researchers . Thiophene and its substituted derivatives are very important in the field of medicinal chemistry, and there is ongoing research to synthesize and investigate new structural prototypes with more effective pharmacological activity .
properties
IUPAC Name |
7-methoxy-N-[thiophen-2-yl(thiophen-3-yl)methyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3S2/c1-22-14-5-2-4-12-10-15(23-18(12)14)19(21)20-17(13-7-9-24-11-13)16-6-3-8-25-16/h2-11,17H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYWCZIKZINDAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC(C3=CSC=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-methoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzofuran-2-carboxamide |
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